molecular formula C17H24N2O6S B2674496 N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)-4-methoxybenzamide CAS No. 899967-47-6

N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)-4-methoxybenzamide

Cat. No. B2674496
CAS RN: 899967-47-6
M. Wt: 384.45
InChI Key: COPJBBWRWMEYLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds, such as 1,4-dioxa-8-azaspiro[4.5]decane, involves the condensation of cyclohexanone . The synthesis of the specific compound you mentioned may involve similar processes, but without more specific information, it’s difficult to provide a detailed synthesis analysis.

Scientific Research Applications

Antiviral Activity

A series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, sharing structural features with the compound , were synthesized and evaluated for their antiviral activity. Compounds within this group demonstrated strong activity against influenza A/H3N2 virus and human coronavirus 229E, highlighting the potential of the spirothiazolidinone scaffold in antiviral drug development (Çağla Begüm Apaydın et al., 2020).

Pharmacological Evaluation

BMY 7378, a compound closely related to the subject chemical, was found to be a selective antagonist of the alpha 1D-adrenoceptor subtype. It demonstrates the utility of such structures in exploring receptor specificity and pharmacological potential, particularly in cardiovascular research (A. Goetz et al., 1995).

Synthesis and Transformation

Research on the synthesis and transformation of related compounds, such as 3,3,4-trimethyl-2-azaspiro[4.5]deca-1,6,9-trien-8-one derivatives, demonstrates the chemical versatility and potential for generating novel molecules with significant biological activities (Yu. V. Shklyaev et al., 2011).

Antihypertensive Activity

Compounds with structural similarities, specifically 1-oxa-3,8-diazaspiro[4,5]decan-2-ones substituted at the 8 position, have been synthesized and screened for antihypertensive properties. This research underscores the potential of spirocyclic compounds in the development of cardiovascular disease treatments (J. Caroon et al., 1981).

Drug Delivery Systems

Poly(ortho esters) incorporating spirocyclic structures have been explored for their use as bioerodible drug delivery devices. These materials' acid sensitivity allows for the controlled release of therapeutics over extended periods, ranging from hours to months, depending on the formulation (J. Heller, 1990).

properties

IUPAC Name

N-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O6S/c1-23-15-4-2-14(3-5-15)16(20)18-8-13-26(21,22)19-9-6-17(7-10-19)24-11-12-25-17/h2-5H,6-13H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPJBBWRWMEYLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCC3(CC2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)-4-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.